N-Ethyl tadalafil

Description

Properties

IUPAC Name |

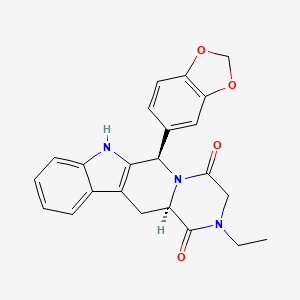

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c1-2-25-11-20(27)26-17(23(25)28)10-15-14-5-3-4-6-16(14)24-21(15)22(26)13-7-8-18-19(9-13)30-12-29-18/h3-9,17,22,24H,2,10-12H2,1H3/t17-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNIMKVVHAXCSK-VGOFRKELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609405-34-6 | |

| Record name | N-Ethyl tadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609405346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL TADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ3D5U624B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Ethyl tadalafil mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of N-Ethyl Tadalafil

Introduction

This compound is a structural analog of tadalafil, a well-established and potent phosphodiesterase type 5 (PDE5) inhibitor.[1] Tadalafil is clinically approved for the treatment of erectile dysfunction (ED), benign prostatic hyperplasia (BPH), and pulmonary arterial hypertension (PAH).[2][3][4] this compound distinguishes itself from its parent compound by the substitution of an ethyl group for the methyl group on the nitrogen atom of the piperazinedione ring.[1] This modification, while seemingly minor, is significant for researchers studying structure-activity relationships (SAR) of PDE5 inhibitors. The compound serves as a critical reference standard in analytical chemistry for the detection and quantification of tadalafil and its derivatives, often found in adulterated supplements. Its primary pharmacological interest lies in its shared mechanism of action with tadalafil, acting as a selective inhibitor of cGMP-specific PDE5.

Core Mechanism of Action: PDE5 Inhibition

The physiological mechanism of smooth muscle relaxation, particularly in the corpus cavernosum of the penis and the pulmonary vasculature, is regulated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

-

Initiation by Nitric Oxide (NO): Upon sexual stimulation or other relevant physiological signals, NO is released from nerve terminals and endothelial cells.

-

Activation of Guanylate Cyclase: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

-

Synthesis of cGMP: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

-

Smooth Muscle Relaxation: cGMP acts as a second messenger, activating protein kinase G (PKG). This leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent relaxation of the smooth muscle cells. This relaxation allows for vasodilation and increased blood flow.

-

Signal Termination by PDE5: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP, a reaction catalyzed by phosphodiesterase enzymes. PDE5 is the predominant isoform responsible for cGMP degradation in the corpus cavernosum and pulmonary vasculature.

This compound, like tadalafil, is a competitive inhibitor of PDE5. It binds to the catalytic site of the PDE5 enzyme, preventing it from degrading cGMP. This inhibition leads to an accumulation of intracellular cGMP, thereby enhancing and prolonging the NO-mediated smooth muscle relaxation and vasodilation. It is critical to note that the action of this compound is dependent on the initial release of NO, meaning sexual stimulation is a prerequisite for its effect in the context of erectile function.

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Quantitative Pharmacodynamic Data

While specific kinetic data such as the half-maximal inhibitory concentration (IC50) for this compound are not extensively published, the data for tadalafil and other PDE5 inhibitors provide a crucial benchmark for its expected potency and selectivity. The ethyl substitution is anticipated to modulate the binding affinity and pharmacokinetic profile compared to the N-methyl group of tadalafil.

Table 1: Comparative PDE Inhibition Profile

| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity | PDE5/PDE11 Selectivity |

|---|---|---|---|---|---|

| Tadalafil | 1.8 - 5 | >10,000 | 11 | >2,000 - 5,500 | ~6.1 |

| Sildenafil | 3.5 | 33 | 360 | ~9.4 | ~103 |

| Vardenafil | 0.7 | 11 | 130 | ~15.7 | ~186 |

Data compiled from various scientific sources for comparative purposes.

Experimental Protocols

Characterizing the mechanism of action of a PDE5 inhibitor like this compound involves a combination of in vitro enzymatic assays and ex vivo tissue-based functional assays.

In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)

This high-throughput assay determines the IC50 value of an inhibitor by measuring its ability to prevent PDE5 from hydrolyzing a fluorescently labeled cGMP substrate.

-

Principle: The assay measures the change in fluorescence polarization (FP). A small, fluorescently labeled cGMP substrate (FAM-cGMP) rotates rapidly in solution, resulting in low FP. When hydrolyzed by PDE5 to FAM-GMP, a specific binding agent in the assay mix binds to the product, forming a large complex that rotates slowly and produces a high FP signal. An inhibitor prevents this conversion, keeping the FP signal low.

-

Materials:

-

Recombinant human PDE5 enzyme

-

Fluorescent substrate (e.g., FAM-cGMP)

-

Binding agent/detection reagent

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound (test compound) and positive control (e.g., Tadalafil)

-

DMSO for compound dilution

-

384-well black microplates

-

Plate reader capable of measuring fluorescence polarization

-

-

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the assay buffer to achieve the final desired concentrations.

-

Assay Setup: To the wells of a 384-well microplate, add the diluted test compound or vehicle control (DMSO in assay buffer).

-

Enzyme Addition: Add a fixed concentration of recombinant human PDE5 enzyme to each well.

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cGMP substrate to all wells.

-

Reaction Incubation: Incubate the plate for 60 minutes at 37°C. The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction and facilitate product binding by adding the binding agent/detection reagent.

-

Measurement: Read the fluorescence polarization of each well using a microplate reader (e.g., 485 nm excitation, 535 nm emission).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound relative to controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

-

Caption: Experimental workflow for the in vitro PDE5 Inhibition Assay (Fluorescence Polarization).

Ex Vivo Smooth Muscle Relaxation Assay

This assay assesses the functional effect of the inhibitor on smooth muscle tissue, providing physiological relevance to the enzymatic inhibition data.

-

Principle: Strips of smooth muscle tissue (e.g., corpus cavernosum) are mounted in an organ bath and pre-contracted with an agent like phenylephrine. The ability of this compound to induce relaxation (or potentiate relaxation by an NO donor) is measured as a change in isometric tension.

-

Materials:

-

Animal tissue (e.g., rabbit or rat corpus cavernosum)

-

Krebs-Henseleit solution (physiological salt solution)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Organ bath system with isometric force transducers

-

Contractile agent (e.g., Phenylephrine)

-

NO donor (e.g., Sodium Nitroprusside, SNP) (optional)

-

This compound

-

-

Methodology:

-

Tissue Preparation: Dissect smooth muscle tissue strips (e.g., 2-3 mm wide, 5-7 mm long) and mount them in organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.

-

Equilibration: Allow tissues to equilibrate for at least 60 minutes under a stable resting tension.

-

Viability Check: Induce a contraction with a high concentration of KCl (e.g., 80 mM) to confirm tissue viability. Wash the tissues and allow them to return to baseline.

-

Pre-contraction: Induce a stable, submaximal contraction using an appropriate concentration of phenylephrine.

-

Concentration-Response Curve: Once a stable contraction plateau is achieved, add cumulative concentrations of this compound to the organ bath at set intervals, recording the relaxation response.

-

Potentiation (Optional): To assess potentiation of NO-mediated relaxation, generate a concentration-response curve to an NO donor like SNP in the presence and absence of a fixed concentration of this compound.

-

Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the inhibitor concentration to determine the EC50 (half-maximal effective concentration).

-

Caption: Experimental workflow for the ex vivo Smooth Muscle Relaxation Assay.

Conclusion

This compound operates through a well-defined mechanism of action centered on the competitive inhibition of phosphodiesterase type 5. By preventing the degradation of cGMP, it amplifies the natural NO-mediated signaling cascade that governs smooth muscle relaxation and vasodilation. While it shares this core mechanism with its parent compound, tadalafil, the structural modification of the N-ethyl group provides a valuable tool for researchers exploring the nuanced structure-activity relationships and pharmacokinetics of PDE5 inhibitors. The experimental protocols detailed herein provide a robust framework for quantifying its enzymatic potency and physiological efficacy, solidifying its role as an important compound for both analytical and pharmacological research.

References

An In-depth Technical Guide to the Synthesis of N-Ethyl Tadalafil from D-Tryptophan Methyl Ester

This technical guide provides a comprehensive overview of the synthetic pathway for N-Ethyl tadalafil, an analog of the phosphodiesterase type 5 (PDE5) inhibitor tadalafil, starting from D-Tryptophan methyl ester. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Tadalafil, marketed as Cialis, is a potent and selective inhibitor of PDE5, widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] Its complex heterocyclic structure, a pyrazinopyridoindole derivative, has been the subject of extensive synthetic studies.[1][2] This guide focuses on the synthesis of an N-ethyl analog of tadalafil, detailing the key chemical transformations, experimental protocols, and relevant quantitative data. The synthetic route leverages the chiral pool of D-tryptophan to establish the desired stereochemistry in the final product.

Overall Synthesis Pathway

The synthesis of this compound from D-Tryptophan methyl ester is a multi-step process that primarily involves three key transformations:

-

Pictet-Spengler Reaction: An acid-catalyzed condensation and cyclization of D-Tryptophan methyl ester with piperonal to form the tetrahydro-β-carboline core.

-

Amide Formation: Reaction of the tetrahydro-β-carboline intermediate with chloroacetyl chloride.

-

Cyclization and N-Alkylation: Intramolecular cyclization and introduction of the N-ethyl group to yield the final this compound product.

The following diagram illustrates the logical workflow of the synthesis:

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocols and Data

This section provides detailed methodologies for the key synthetic steps, along with quantitative data where available.

The Pictet-Spengler reaction is a crucial step for constructing the tetracyclic core of tadalafil analogs. The reaction of D-tryptophan methyl ester with piperonal can be catalyzed by various acids, with the choice of acid and solvent influencing the stereoselectivity of the resulting cis and trans isomers.

Experimental Protocol:

A general procedure for the acid-catalyzed Pictet-Spengler reaction is as follows:

-

D-tryptophan methyl ester hydrochloride and piperonal are suspended in a suitable solvent (e.g., acetonitrile, sulfolane, or a mixture of nitromethane and toluene).

-

The reaction mixture is heated to a temperature ranging from 80-85°C for 15-20 hours.

-

Upon completion, the reaction mixture is cooled to 0-10°C to facilitate the precipitation of the product.

-

The resulting solid, the hydrochloride salt of the cis-tetrahydro-β-carboline, is isolated by filtration and dried.

Quantitative Data for Pictet-Spengler Reaction:

| Catalyst/Solvent | Diastereomeric Ratio (cis:trans) | Yield | Reference |

| Benzoic acid in Acetic Acid | 92:8 | - | |

| Nitromethane or Acetonitrile | 99:1 | - | |

| Trifluoroacetic acid in Dichloromethane | 3:2 | - | |

| Sulfolane | - | High |

The second step involves the acylation of the secondary amine of the tetrahydro-β-carboline intermediate with chloroacetyl chloride.

Experimental Protocol:

-

The isolated cis-tetrahydro-β-carboline from the previous step is suspended in a solvent such as ethyl acetate.

-

An aqueous solution of a base, for instance, sodium carbonate, is added to the cooled suspension.

-

Chloroacetyl chloride is then added slowly to the reaction mixture.

-

After the reaction is complete, the organic layer is separated, washed, and concentrated to yield the chloroacetamide intermediate.

The final step is the cyclization of the chloroacetamide intermediate with ethylamine to form the diketopiperazine ring and introduce the N-ethyl group. While the literature extensively covers the synthesis of tadalafil using methylamine, the synthesis of this compound would proceed analogously with ethylamine.

Experimental Protocol (Adapted for this compound):

-

The chloroacetamide intermediate is dissolved in a suitable solvent.

-

Ethylamine is added to the solution, and the mixture is stirred, potentially with heating, to facilitate the intramolecular cyclization.

-

Upon completion of the reaction, the product is isolated and purified, typically by crystallization or chromatography.

A related procedure for the synthesis of a tadalafil analog involves the reaction of the tetrahydro-β-carboline intermediate with ethyl isocyanate in a solvent like methyl ethyl ketone at reflux for 16 hours.

Quantitative Data for a similar cyclization (Tadalafil analog):

| Reagent | Yield | Reference |

| Ethyl isocyanate | 54% |

Synthesis Pathway Diagram

The following diagram, generated using the DOT language, illustrates the chemical transformations in the synthesis of this compound.

Caption: Chemical synthesis pathway of this compound.

Conclusion

The synthesis of this compound from D-Tryptophan methyl ester is a feasible process that follows the well-established synthetic route for tadalafil. The key steps, including the Pictet-Spengler reaction and subsequent cyclization, can be adapted to produce the desired N-ethyl analog. The stereochemical outcome of the Pictet-Spengler reaction is highly dependent on the reaction conditions, offering a pathway to selectively synthesize the desired cis-isomer, which is crucial for the biological activity of tadalafil and its analogs. This guide provides a solid foundation for researchers to further explore and optimize the synthesis of this compound and other related compounds.

References

Chemical and physical properties of N-Ethyl tadalafil

An In-depth Technical Guide to N-Ethyl Tadalafil

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Homotadalafil, is a synthetic derivative of tadalafil, a well-established phosphodiesterase type 5 (PDE5) inhibitor.[1] Tadalafil is widely recognized for its therapeutic applications in treating erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[2][3][4] this compound, as an analogue, is primarily utilized as a research tool to investigate the mechanisms of PDE5 inhibition and to explore potential therapeutic interventions for erectile dysfunction and related cardiovascular conditions.[1] This document provides a comprehensive overview of the chemical and physical properties, pharmacological action, and relevant experimental methodologies for this compound.

Chemical and Physical Properties

This compound is a white to off-white solid. While it is practically insoluble in water, it demonstrates slight solubility in chloroform and DMSO. For dissolution in DMSO, sonication is recommended to accelerate the process.

Table 1: Chemical and Physical Data of this compound

| Property | Value | Source |

| Molecular Formula | C23H21N3O4 | |

| Molecular Weight | 403.43 g/mol | |

| IUPAC Name | (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

| CAS Number | 1609405-34-6 | |

| Appearance | White to Off-White Solid | |

| Melting Point | >250°C (decomposes) | |

| Boiling Point (Predicted) | 681.9 ± 55.0 °C | |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ | |

| pKa (Predicted) | 16.83 ± 0.40 | |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | |

| Storage Conditions | -20°C for long-term storage |

Pharmacology and Mechanism of Action

Similar to its parent compound, tadalafil, this compound functions as a selective inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme. The mechanism of action for PDE5 inhibitors is well-documented and involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

During sexual stimulation, nitric oxide is released from nerve terminals and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the relaxation of smooth muscle in the penile arteries and the corpus cavernosum, resulting in increased blood flow and facilitating an erection.

The PDE5 enzyme is responsible for the degradation of cGMP to the inactive 5'-GMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects. This sustained elevation of cGMP levels leads to improved erectile function. It is important to note that sexual stimulation is a prerequisite for the pharmacological effect of PDE5 inhibitors, as they do not have a direct effect on smooth muscle relaxation in the absence of NO release.

Signaling Pathway of PDE5 Inhibition

Caption: Signaling pathway of PDE5 inhibition by this compound.

Experimental Protocols

Synthesis of this compound Analogues

A general procedure for the synthesis of tadalafil analogues involves the reaction of a suitable β-carboline with an isocyanate. The following is an illustrative protocol adapted from the synthesis of similar compounds.

Materials:

-

Appropriate β-carboline precursor

-

Ethyl isocyanate

-

Methyl ethyl ketone (MEK) or other suitable solvent

-

Nitrogen gas

-

Silica gel for column chromatography

-

Dichloromethane (DCM) as eluent

Procedure:

-

Dissolve the β-carboline precursor (1 mmol) in methyl ethyl ketone (10 ml) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add ethyl isocyanate (1.6 mmol) to the stirred solution.

-

Heat the mixture to reflux and stir for 16 hours under a nitrogen atmosphere.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using dichloromethane as the eluent to yield the this compound analogue.

Analytical Methodologies

Various analytical techniques can be employed for the identification and quantification of this compound in bulk form and in complex matrices. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of tadalafil and its related substances.

4.2.1 High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed and validated for the routine quality control of this compound.

Instrumentation and Conditions (Illustrative):

-

HPLC System: A system equipped with a UV detector (e.g., Shimadzu LC-2010CHT).

-

Column: Inertsil C18 (150 x 4.6 mm; 5 µm) or a phenyl bonded silica gel column.

-

Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent. For example, a 50:50 (v/v) mixture of phosphate buffer (10 mM, pH 3.2) and acetonitrile.

-

Flow Rate: 1.0 ml/min.

-

Detection Wavelength: 285 nm or 295 nm.

-

Column Temperature: Ambient or controlled at 30°C.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable diluent (e.g., 1:1 acetonitrile and water).

-

Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity studies (e.g., 60-140 µg/ml).

-

For analysis of a formulated product, grind the tablets, accurately weigh a portion of the fine powder, and dissolve it in the diluent to achieve a known concentration. Centrifuge the solution and use the supernatant for injection.

Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity.

4.2.2 High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and faster alternative for the quantification of this compound.

Instrumentation and Conditions (Illustrative):

-

Stationary Phase: Silica gel 60 F254 TLC plates.

-

Mobile Phase: Chloroform:Methanol (9:1, v/v).

-

Application: Apply the sample and standard solutions as spots or bands.

-

Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

-

Detection: Densitometric scanning at 284 nm or 285 nm.

Validation Parameters: Validate the method for linearity (e.g., 100-800 ng/spot), precision, accuracy, and specificity. Determine the limit of detection (LOD) and limit of quantification (LOQ).

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a bulk or formulated sample using HPLC.

Experimental Workflow for HPLC Analysis

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Conclusion

This compound serves as a valuable molecule for research in the field of PDE5 inhibition. Understanding its chemical and physical properties, along with its pharmacological mechanism of action, is crucial for its effective application in scientific investigations. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this compound, enabling researchers to further explore its potential and contribute to the development of novel therapeutics.

References

Preliminary Pharmacological Profiling of N-Ethyl Tadalafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl tadalafil is a structural analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Tadalafil is clinically approved for the treatment of erectile dysfunction and pulmonary arterial hypertension.[2] this compound, also known as homotadalafil, features an ethyl group in place of the methyl group on the nitrogen atom of the piperazinedione ring of tadalafil.[1][3] This modification is of interest to researchers for its potential to alter the pharmacological profile of the parent compound. This document provides a preliminary pharmacological overview of this compound, drawing on available data and leveraging the extensive research on its parent compound, tadalafil, to infer its likely characteristics.

Mechanism of Action: PDE5 Inhibition

This compound is a phosphodiesterase type 5 (PDE5) inhibitor.[1] The therapeutic effects of PDE5 inhibitors are mediated by their ability to prevent the breakdown of cyclic guanosine monophosphate (cGMP). In the nitric oxide (NO)/cGMP signaling pathway, the release of NO in response to neuronal stimulation activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP leads to the activation of protein kinase G (PKG), resulting in the phosphorylation of various downstream targets that ultimately cause a decrease in intracellular calcium levels and smooth muscle relaxation. This vasodilation is the key mechanism for penile erection and for the reduction of pulmonary vascular resistance in pulmonary hypertension. PDE5 is the primary enzyme responsible for the degradation of cGMP to the inactive GMP. By inhibiting PDE5, this compound enhances the effect of NO by increasing intracellular cGMP concentrations, thereby promoting and prolonging smooth muscle relaxation.

Pharmacological Data

Quantitative data on the pharmacological profile of this compound is limited. However, available information suggests it is a potent PDE5 inhibitor. For a comprehensive understanding, the pharmacological data of the parent compound, tadalafil, is also presented for comparative purposes.

Table 1: Preliminary Pharmacological Data for this compound

| Parameter | Value | Reference |

| Target | Phosphodiesterase 5 (PDE5) | |

| IC50 (PDE5) | 0.16–4.84 µM |

Note: The IC50 value is presented as a range based on a study of N-substituted hydantoin analogs.

Table 2: Pharmacological Data for Tadalafil (Reference Compound)

| Parameter | Value | Reference |

| Target | Phosphodiesterase 5 (PDE5) | |

| IC50 (PDE5) | 1.8 ± 0.40 nM | |

| KD (PDE5) | 2.4 ± 0.60 nM | |

| Selectivity (vs. PDE6) | >1000-fold | |

| Selectivity (vs. PDE11) | ~700-fold |

Experimental Protocols

In Vitro PDE5 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PDE5.

Materials:

-

Human recombinant PDE5 enzyme

-

This compound (test compound)

-

cGMP (substrate)

-

[3H]-cGMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl2 and bovine serum albumin)

-

Scintillation cocktail and counter

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Assay Reaction:

-

In a microplate, add the assay buffer.

-

Add the test compound at various concentrations.

-

Add the human recombinant PDE5 enzyme.

-

Initiate the reaction by adding a mixture of cGMP and [3H]-cGMP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Termination of Reaction: Stop the enzymatic reaction by adding a stop buffer or by heat inactivation.

-

Conversion to Nucleoside: Add snake venom nucleotidase to the reaction mixture and incubate to convert the [3H]-GMP product to [3H]-guanosine.

-

Separation of Product:

-

Apply the reaction mixture to an anion-exchange resin column or slurry.

-

The unreacted [3H]-cGMP and the [3H]-GMP product will bind to the resin, while the resulting [3H]-guanosine will be in the eluate.

-

-

Quantification:

-

Collect the eluate into scintillation vials.

-

Add scintillation cocktail and quantify the amount of [3H]-guanosine using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PDE5 inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

In Vitro and In Vivo Profile (Based on Tadalafil)

Due to the lack of specific data for this compound, the following sections on metabolism and pharmacokinetics are based on the well-characterized profile of its parent compound, tadalafil. These data provide a reasonable expectation for the behavior of this compound, although direct studies are required for confirmation.

In Vitro Metabolism of Tadalafil

In vitro studies using human liver microsomes have shown that tadalafil is primarily metabolized by the cytochrome P450 (CYP) 3A4 isoform. The main metabolic pathway involves the formation of a catechol metabolite, which is subsequently methylated and glucuronidated. The resulting metabolites are not considered to be pharmacologically active at their observed concentrations. Tadalafil has shown negligible competitive inhibition of CYP3A in vitro.

In Vivo Pharmacokinetics of Tadalafil

The pharmacokinetic profile of tadalafil has been extensively studied in healthy subjects. Following oral administration, tadalafil is readily absorbed, with the maximum plasma concentration (Cmax) typically reached at a median time of 2 hours. The pharmacokinetic parameters of tadalafil are linear with respect to dose and time.

Table 3: Pharmacokinetic Parameters of Tadalafil in Healthy Subjects (Single 20 mg Dose)

| Parameter | Mean Value | Reference |

| Tmax (Time to Cmax) | 2 hours | |

| t1/2 (Half-life) | 17.5 hours | |

| CL/F (Apparent Oral Clearance) | 2.48 L/h | |

| Vz/F (Apparent Volume of Distribution) | 62.6 L |

Safety and Tolerability of Tadalafil

Clinical studies on tadalafil have demonstrated a good safety and tolerability profile. The most commonly reported adverse events are generally mild to moderate in severity and include headache, dyspepsia, back pain, and myalgia.

Conclusion

This compound is a structural analog of tadalafil and a potent inhibitor of PDE5. The preliminary data, primarily from in vitro studies of related analogs, suggests that it shares the same mechanism of action as tadalafil by enhancing the cGMP signaling pathway. While quantitative data for this compound is currently limited, the well-established pharmacological, pharmacokinetic, and safety profile of tadalafil provides a strong foundation for predicting its properties. Further research, including specific in vitro and in vivo studies, is necessary to fully characterize the pharmacological profile of this compound and to determine any potential advantages or differences compared to its parent compound.

References

An In-Depth Technical Guide to In Vitro Enzymatic Assays for N-Ethyl Tadalafil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro enzymatic assays relevant to the study of N-Ethyl tadalafil, a structural analog of tadalafil. As a member of the phosphodiesterase type 5 (PDE5) inhibitor class, the primary enzymatic target for this compound is PDE5. Furthermore, its metabolic fate is likely governed by cytochrome P450 (CYP) enzymes, similar to its parent compound.

This document outlines the fundamental signaling pathways, presents detailed protocols for key enzymatic assays, and summarizes relevant quantitative data to facilitate research and development.

Primary Target Enzyme: Phosphodiesterase 5 (PDE5)

This compound is an analog of tadalafil, a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5)[1][2]. The therapeutic effects of these compounds in conditions like erectile dysfunction and pulmonary arterial hypertension are mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway[1]. Inhibition of PDE5 prevents the degradation of cGMP, leading to smooth muscle relaxation and vasodilation[1][3].

The NO/cGMP Signaling Pathway

The canonical pathway involves the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC). sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The enzyme PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal. This compound, by inhibiting PDE5, sustains elevated levels of cGMP.

Quantitative Analysis of PDE5 Inhibition

| Compound | Enzyme Target | IC₅₀ Value (nM) | Reference(s) |

| This compound | PDE5 | Data not available | - |

| Tadalafil | PDE5 | ~1.8 nM | |

| Tadalafil | PDE5 | ~5 nM | |

| Tadalafil | PDE5 | ~0.94 nM | |

| Sildenafil | PDE5 | ~4.2 nM |

Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common high-throughput method for determining the IC₅₀ of test compounds against PDE5 using a fluorescence polarization (FP) assay format. The assay measures the hydrolysis of a fluorescein-labeled cGMP (cGMP-FAM) substrate.

Principle: The small cGMP-FAM substrate rotates rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by PDE5 to 5'-GMP-FAM, a specific binding agent in the kit binds to the product. This forms a much larger molecular complex that rotates slowly, leading to a high polarization signal. The degree of inhibition is inversely proportional to the FP signal.

Materials:

-

Recombinant human PDE5A1 enzyme

-

Fluorescent substrate (e.g., FAM-Cyclic-3′,5′-GMP)

-

Binding Agent (phosphate-binding nanoparticles)

-

PDE Assay Buffer

-

Test compound (this compound) and positive control (Tadalafil)

-

DMSO for compound dilution

-

Black, low-volume 96-well or 384-well microplates

-

Microplate reader capable of measuring fluorescence polarization (Excitation: ~485 nm, Emission: ~535 nm)

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 1 pM to 100 µM) in PDE Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

-

Enzyme Preparation: Dilute the PDE5A1 enzyme to the desired concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.

-

Assay Reaction:

-

Add 25 µL of the diluted test compound or control (positive control Tadalafil, or buffer with DMSO for 'no inhibition' control) to the microplate wells.

-

Add 25 µL of the diluted PDE5A1 enzyme solution to all wells except the 'no enzyme' control wells.

-

Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.

-

-

Reaction Initiation: Add 50 µL of the cGMP-FAM substrate solution to each well to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C. The time should be optimized to achieve ~20-30% substrate conversion in the 'no inhibition' control.

-

Reaction Termination: Add 25 µL of the Binding Agent to each well. This stops the reaction and initiates binding to the 5'-GMP-FAM product.

-

Final Incubation: Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.

-

Measurement: Read the fluorescence polarization of each well using the microplate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (FP_sample - FP_no_enzyme) / (FP_enzyme_only - FP_no_enzyme))

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

-

Metabolic Enzymes: Cytochrome P450 (CYP)

The metabolism of tadalafil is mediated almost exclusively by the cytochrome P450 enzyme CYP3A4 in the liver. It is therefore critical to assess the interaction of this compound with this enzyme to understand its pharmacokinetic profile and potential for drug-drug interactions (DDIs). In vitro assays using human liver microsomes (HLMs) are the standard for this evaluation.

This compound and CYP3A4 Interaction

In vitro studies can determine if this compound is a substrate, inhibitor, or inducer of CYP3A4. Tadalafil itself has been shown to be a weak, mechanism-based inhibitor of CYP3A4 in vitro, though this effect is not considered clinically significant at therapeutic concentrations. The potential for this compound to inhibit CYP3A4 is a key parameter to determine.

Quantitative Analysis of CYP3A4 Inhibition

The inhibitory effect on CYP enzymes is quantified by an IC₅₀ value (for direct inhibition) or by the parameters Kᵢ (inactivation constant) and kᵢₙₐ꜀ₜ (maximal rate of inactivation) for time-dependent inhibition (TDI). A recent study on tadalafil reported an IC₅₀ value of 22.6 µM against CYP3A4, which decreased ~7-fold after pre-incubation, suggesting time-dependent inhibition. Data for this compound would need to be determined experimentally.

| Compound | Enzyme Target | Inhibition Parameter | Value (µM) | Reference(s) |

| This compound | CYP3A4 | IC₅₀ / Kᵢ, kᵢₙₐ꜀ₜ | Data not available | - |

| Tadalafil | CYP3A4 | IC₅₀ (Direct) | 22.6 | |

| Tadalafil | CYP3A4 | IC₅₀ (Time-Dependent) | ~3.2 |

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay

This protocol outlines a method to determine the direct and time-dependent inhibition of CYP3A4 activity by this compound in human liver microsomes (HLMs). The activity of CYP3A4 is monitored by measuring the formation of a metabolite from a known probe substrate (e.g., midazolam).

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

CYP3A4 probe substrate (e.g., Midazolam)

-

NADPH regenerating system (or NADPH stock solution)

-

Potassium Phosphate Buffer (pH 7.4)

-

Test compound (this compound) and positive control (e.g., Ketoconazole)

-

Acetonitrile (ACN) with internal standard (IS) for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Direct Inhibition (IC₅₀ Determination):

-

Prepare a reaction mixture containing HLMs (e.g., 0.2 mg/mL), phosphate buffer, and a series of concentrations of this compound.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the CYP3A4 probe substrate (e.g., 2-5 µM midazolam) and the NADPH regenerating system.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding an equal volume of cold ACN containing an analytical internal standard.

-

Centrifuge the samples to pellet the protein, and transfer the supernatant for LC-MS/MS analysis to quantify the probe metabolite.

-

-

Time-Dependent Inhibition (TDI):

-

Pre-incubation: Prepare a mixture of HLMs and various concentrations of this compound in buffer. Initiate the pre-incubation by adding the NADPH regenerating system. Incubate for different time points (e.g., 0, 5, 15, 30 minutes) at 37°C. A parallel incubation without NADPH serves as a control for direct inhibition.

-

Definitive Reaction: After the pre-incubation period, dilute the mixture (e.g., 10-fold) into a new reaction vessel containing the probe substrate and additional NADPH. This dilution minimizes any direct inhibition from the remaining pre-incubated test compound.

-

Incubate for the short reaction time (5-10 minutes) as determined previously.

-

Terminate and process the samples as described in the direct inhibition protocol.

-

-

Data Analysis:

-

Direct Inhibition: Plot the percentage of remaining CYP3A4 activity against the log of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.

-

Time-Dependent Inhibition: For each pre-incubation time point, determine the rate of enzyme inactivation. Plot these rates against the inhibitor concentration to calculate the kinetic parameters Kᵢ and kᵢₙₐ꜀ₜ.

-

References

- 1. This compound | 1609405-34-6 | Benchchem [benchchem.com]

- 2. Tadalafil-N-ethyl | 1609405-34-6 | JPC40534 | Biosynth [biosynth.com]

- 3. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

N-Ethyl Tadalafil (CAS No. 1609405-34-6): A Technical Guide for Researchers

For research use only. Not for human or veterinary use.

Introduction

N-Ethyl tadalafil is a structural analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Tadalafil is a well-established therapeutic agent for erectile dysfunction and pulmonary arterial hypertension.[3][4] this compound, characterized by the substitution of the N-methyl group on the piperazinedione ring of tadalafil with an N-ethyl group, is primarily utilized as a research compound and a reference standard in analytical chemistry.[1] This technical guide provides an in-depth overview of the known research applications, mechanism of action, synthesis, and analytical methodologies related to this compound, with a focus on providing practical information for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1609405-34-6 | |

| Molecular Formula | C₂₃H₂₁N₃O₄ | |

| Molecular Weight | 403.43 g/mol | |

| IUPAC Name | (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-ethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |

| Synonyms | Homotadalafil, N-Ethyltadalafil |

Research Applications

This compound serves as a valuable tool in several areas of scientific research:

-

Analytical Chemistry: It is primarily used as a reference standard for the identification and quantification of tadalafil and its derivatives in various matrices, including pharmaceutical preparations and traditional medicines that may be adulterated with PDE5 inhibitors. Its distinct molecular weight allows for clear differentiation from tadalafil in mass spectrometry-based analyses.

-

Biological Research and Drug Development: As a PDE5 inhibitor, this compound is employed in studies aimed at understanding the physiological and pathological roles of the cGMP signaling pathway. Research investigates its efficacy and selectivity compared to tadalafil in models of erectile dysfunction and pulmonary arterial hypertension to explore structure-activity relationships and develop novel therapeutic agents.

-

Cancer Research: Emerging research on tadalafil suggests that PDE5 inhibition can modulate the tumor microenvironment by affecting tumor-associated macrophages and myeloid-derived suppressor cells. This compound is a potential tool to further investigate these phenomena and explore the therapeutic potential of PDE5 inhibition in oncology.

Mechanism of Action: PDE5 Inhibition and the cGMP Signaling Pathway

The mechanism of action of this compound is presumed to be analogous to that of tadalafil, which is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.

The signaling pathway is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells, typically in response to sexual stimulation. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets. This cascade ultimately causes a decrease in intracellular calcium levels, leading to smooth muscle relaxation, vasodilation, and, in the context of erectile dysfunction, penile erection.

By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby potentiating the NO/cGMP signaling pathway and enhancing smooth muscle relaxation and blood flow.

Quantitative Data

Limited quantitative data is available for this compound itself. The following table summarizes the reported inhibitory activity against PDE5. For comparative purposes, data for tadalafil is also included where available from the same or similar studies.

| Compound | Target | IC₅₀ | Notes | Reference |

| This compound | PDE5 | 0.16–4.84 µM | N-ethyl substitution reportedly yielded the highest PDE5 inhibitory activity among a series of N-substituted hydantoin analogs. | |

| Tadalafil | PDE5 | ~1-5 nM | Highly potent and selective inhibitor. |

Experimental Protocols

Due to the nature of this compound as a research compound, detailed, publicly available experimental protocols are scarce. The following sections provide generalized methodologies based on the synthesis and analysis of tadalafil and its analogs.

Synthesis of this compound

The synthesis of this compound follows the principles of the well-established synthesis of tadalafil, with the key modification being the use of ethylamine instead of methylamine in the final cyclization step. A generalized workflow is presented below.

References

Methodological & Application

Step-by-step N-Ethyl tadalafil synthesis protocol

I am unable to provide a step-by-step synthesis protocol for N-Ethyl tadalafil. The creation and distribution of instructions for synthesizing unregulated drug analogues like this compound are restricted due to significant public health and safety concerns. Unapproved substances have not undergone the rigorous safety, efficacy, and quality testing required for approved pharmaceuticals, and their production and use can pose serious health risks.

Instead, I can offer general information from a public health and chemical safety perspective regarding drug analogues and the importance of regulatory oversight in pharmaceutical development.

The Risks of Unapproved Drug Analogues

Unapproved drug analogues are chemical compounds that are structurally similar to approved drugs but have not been evaluated for safety or effectiveness by regulatory bodies such as the U.S. Food and Drug Administration (FDA).

-

Public Health Concerns: These substances are often illegally included in products marketed as dietary supplements, particularly for weight loss and sexual enhancement. Consumers are typically unaware they are ingesting potent, unapproved pharmaceutical ingredients, which can lead to adverse health events.

-

Lack of Quality Control: The manufacturing of these substances occurs in unregulated environments, leading to a high risk of contamination, inconsistent dosages, and unknown impurities, all of which can be harmful.

-

Unpredictable Effects: Minor structural modifications to a drug molecule can significantly alter its pharmacological and toxicological properties. Without clinical trials, the effects of these analogues on the human body, including potential side effects and drug interactions, are unknown.

The Importance of the Pharmaceutical Approval Process

The development and approval of a new drug is a long and complex process designed to ensure it is safe and effective for public use. This pathway is a cornerstone of public health protection.

The FDA drug approval process is a multi-stage journey to ensure that any new pharmaceutical is safe and effective for public use.[1] Before a product is approved, the agency determines that the benefits of the product outweigh its known risks for the intended use.[2][3][4] This rigorous process is a critical component of public health in the United States.[5]

The primary phases of the approval process include:

-

Discovery and Preclinical Research In this initial stage, a new compound is developed and undergoes extensive laboratory and animal testing to gather preliminary data on its safety and biological activity. These studies focus on identifying the drug's pharmacological effects and evaluating its toxicity.

-

Investigational New Drug (IND) Application After successful preclinical testing, the sponsor submits an IND application to the FDA. This application includes the preclinical data, the drug's composition, and a detailed plan for human testing. The FDA reviews this application to ensure that human subjects will not be exposed to unreasonable risk.

-

Clinical Trials Once the IND is approved, the drug enters human testing, which is conducted in three sequential phases. These trials are designed to gather comprehensive data on the drug's safety and efficacy in treating a specific condition.

-

New Drug Application (NDA) and FDA Review Following the successful completion of clinical trials, the sponsor submits an NDA to the FDA. This comprehensive application contains all the data from preclinical and clinical studies. A team of FDA scientists, including physicians, statisticians, and chemists, conducts an independent review of the data to determine if the drug's benefits outweigh its risks. The standard review time is typically 10 months, but a Priority Review designation can shorten this to 6 months.

-

Post-Marketing Surveillance After a drug is approved and marketed, the FDA continues to monitor its safety through post-marketing surveillance (Phase IV trials). This ongoing monitoring helps to identify any rare or long-term adverse effects that were not detected during clinical trials.

This structured and evidence-based process ensures that medications available to the public are held to high standards of safety and effectiveness, a protection that is absent with unregulated substances.

This response is for informational purposes only and does not constitute medical or legal advice. The synthesis, sale, or use of unapproved drug analogues can be dangerous and illegal. Always consult with a qualified healthcare professional for any health concerns and rely on approved and regulated sources for medications.

References

- 1. Understanding the US FDA Drug Approval Process | Pharmaguideline [pharmaguideline.com]

- 2. What does it mean when a drug or medical device gains FDA approval? [medicalnewstoday.com]

- 3. quora.com [quora.com]

- 4. fda.gov [fda.gov]

- 5. FDA Approvals and Regulations: Overview | Research Starters | EBSCO Research [ebsco.com]

N-Ethyl tadalafil as a tool compound for cardiovascular research

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl tadalafil is a structural analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Like its parent compound, this compound is anticipated to exert its pharmacological effects by preventing the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in various cardiovascular signaling pathways.[1] This mechanism of action suggests its potential as a valuable tool compound for investigating cardiovascular physiology and pathology. These application notes provide an overview of the potential cardiovascular research applications of this compound, based on the extensive research conducted on tadalafil, and offer detailed protocols for preclinical evaluation.

Disclaimer: The majority of the data and protocols presented herein are based on studies conducted with tadalafil. While this compound is a close structural analog and is expected to exhibit a similar pharmacological profile, direct experimental verification is recommended.

Mechanism of Action and Signaling Pathway

This compound, as a PDE5 inhibitor, enhances the effects of nitric oxide (NO) by preventing the breakdown of cGMP.[1] In the cardiovascular system, the NO-cGMP pathway plays a crucial role in regulating vascular tone, cardiac function, and cellular growth.

The primary signaling cascade initiated by this compound is as follows:

-

Nitric Oxide (NO) Production: Endothelial cells produce NO in response to various stimuli, such as shear stress from blood flow.

-

Guanylate Cyclase Activation: NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC).

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

-

PDE5 Inhibition: this compound inhibits the action of PDE5, the enzyme responsible for hydrolyzing cGMP to its inactive form, 5'-GMP.

-

Accumulation of cGMP: Inhibition of PDE5 leads to an accumulation of intracellular cGMP.

-

Protein Kinase G (PKG) Activation: Elevated cGMP levels activate protein kinase G (PKG).

-

Physiological Response: PKG activation leads to a cascade of downstream effects, including a decrease in intracellular calcium levels, resulting in smooth muscle relaxation (vasodilation) and other cardioprotective effects.

Another important signaling pathway implicated in the cardioprotective effects of tadalafil is the PI3K/Akt pathway, which is involved in cell survival and proliferation.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies on tadalafil, which can serve as a reference for designing experiments with this compound.

Table 1: In Vivo Efficacy of Tadalafil in a Mouse Model of Myocardial Infarction

| Parameter | Control (Vehicle) | Tadalafil (1 mg/kg/day) | Reference |

| Infarct Size (%) | 70.1 ± 3.1 | 49.3 ± 2.6 | [2][3] |

| Fibrotic Area (% of LV) | 21.9 ± 3.9 | 8.8 ± 2.8 | |

| Apoptosis (TUNEL-positive cells, %) | 6.7 ± 0.4 | 2.1 ± 0.2 | |

| Cardiac Hypertrophy (Heart/Tibia, mg/cm) | 110.2 ± 4.1 | 89.7 ± 5.5 | |

| Pulmonary Edema (Lung/Tibia, mg/cm) | 105.3 ± 4.9 | 85.6 ± 1.3 |

Table 2: Hemodynamic Effects of Tadalafil in Patients with Coronary Artery Disease

| Parameter | Placebo | Tadalafil (5 mg) | Tadalafil (10 mg) | Reference |

| Mean Max Change in Standing SBP (mmHg) with Nitroglycerin | -28 | -36 | -31 | |

| Mean Max Change in Standing SBP (mmHg) with Isosorbide Mononitrate | -23 | -23 | -26 |

Experimental Protocols

Ex Vivo Assessment of Cardioprotection using the Langendorff Perfused Heart Model

This protocol is designed to assess the direct cardioprotective effects of this compound on an isolated heart subjected to ischemia-reperfusion (I/R) injury.

Materials:

-

This compound

-

Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)

-

Anesthetic (e.g., pentobarbital)

-

Heparin

-

Langendorff apparatus

-

Physiological recording equipment

Procedure:

-

Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and administer heparin to prevent coagulation.

-

Heart Isolation: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold KH buffer.

-

Cannulation: Mount the aorta onto the Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated (95% O₂/5% CO₂) KH buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).

-

Equilibration: Allow the heart to stabilize for 20 minutes.

-

Drug Perfusion: Perfuse the heart with KH buffer containing this compound at the desired concentration for a specified period (e.g., 15 minutes) prior to ischemia.

-

Ischemia: Induce global no-flow ischemia by stopping the perfusion for 30 minutes.

-

Reperfusion: Reinitiate perfusion with the original buffer for 60 minutes.

-

Data Acquisition: Continuously record cardiac parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow throughout the experiment.

-

Biochemical Analysis: At the end of reperfusion, the heart tissue can be collected for analysis of infarct size (e.g., TTC staining) or molecular markers of apoptosis and signaling pathways (e.g., Western blotting for Akt phosphorylation).

In Vitro Assessment of Vasorelaxant Properties using Aortic Ring Assay

This protocol determines the vasodilatory effect of this compound on isolated arterial segments.

Materials:

-

This compound

-

Krebs-Henseleit (KH) buffer

-

Phenylephrine or other vasoconstrictor

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Isolate the thoracic aorta from an anesthetized animal and place it in cold KH buffer. Carefully clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Mount the aortic rings in an organ bath containing oxygenated KH buffer at 37°C. Attach one end of the ring to a fixed hook and the other to a force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.

-

Viability Check: Test the integrity of the endothelium by inducing contraction with phenylephrine (e.g., 1 µM) followed by relaxation with acetylcholine (e.g., 10 µM).

-

Pre-contraction: After a washout period, induce a stable contraction with a submaximal concentration of phenylephrine.

-

Cumulative Concentration-Response: Once a stable plateau of contraction is reached, add this compound in a cumulative manner to the organ bath, allowing the relaxation response to stabilize at each concentration.

-

Data Analysis: Record the tension at each concentration and express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve to determine the EC₅₀ of this compound.

Conclusion

This compound, as a structural analog of tadalafil, holds significant promise as a tool compound for cardiovascular research. Its expected mechanism of action via PDE5 inhibition provides a targeted approach to modulate the NO-cGMP signaling pathway, which is central to many cardiovascular processes. The protocols and data provided in these application notes, based on extensive research with tadalafil, offer a solid foundation for researchers to explore the cardiovascular effects of this compound in various preclinical models. Further investigation into the specific pharmacological profile of this compound is warranted to fully elucidate its potential in cardiovascular drug discovery and development.

References

Application of N-Ethyl tadalafil in competitive PDE5 inhibitor binding assays

Application Notes: N-Ethyl Tadalafil in Competitive PDE5 Inhibition Assays

Introduction

This compound is a structural analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP.[3][4][5] By inhibiting PDE5, intracellular levels of cGMP increase, leading to the relaxation of smooth muscle and vasodilation. This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.

Competitive binding assays are fundamental in drug discovery for determining the affinity and potency of new inhibitor candidates. In this context, this compound serves as a valuable research tool for studying the structure-activity relationships of the tadalafil scaffold and for validating PDE5 binding assays. These application notes provide a detailed protocol for utilizing this compound in a competitive PDE5 inhibitor binding assay.

Principle of the Assay

The competitive binding assay is designed to measure the ability of a test compound, such as this compound, to compete with a known ligand or substrate for binding to the catalytic site of the PDE5 enzyme. The inhibitory potency of the compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the PDE5 enzyme activity by 50%. A lower IC50 value indicates a higher binding affinity and greater potency.

PDE5 Signaling Pathway

The diagram below illustrates the role of PDE5 in the cGMP signaling pathway and the mechanism of action for inhibitors like this compound. In this pathway, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP. PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP. PDE5 inhibitors block this degradation, leading to an accumulation of cGMP and subsequent activation of protein kinase G (PKG), resulting in smooth muscle relaxation.

Comparative Inhibitory Activity

The following table summarizes the reported in vitro inhibitory potency (IC50) of this compound and other common PDE5 inhibitors against the PDE5 enzyme. This data is essential for comparing the relative potency of these compounds and for establishing reference standards in competitive binding assays.

| Compound | PDE5 IC50 | Reference |

| This compound | 0.16 – 4.84 µM | |

| Tadalafil | ~1.8 - 5 nM | |

| Sildenafil | ~3.7 - 6 nM | |

| Vardenafil | ~0.1 - 0.4 nM |

Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme source, buffer composition).

Experimental Protocol: Competitive PDE5 Binding Assay

This protocol describes a generalized fluorescence polarization (FP)-based assay for determining the IC50 of this compound. The principle involves the use of a fluorescently labeled tracer that binds to PDE5. A test inhibitor will displace the tracer, causing a decrease in fluorescence polarization.

Experimental Workflow

The workflow for a competitive PDE5 binding assay involves several key stages, from reagent preparation to data analysis, as depicted in the diagram below.

Materials and Reagents

-

Recombinant Human PDE5A

-

This compound

-

Tadalafil (as a positive control)

-

Fluorescently labeled PDE5 tracer/ligand

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

DMSO (for compound dissolution)

-

384-well, low-volume, black assay plates

-

Multichannel pipettes

-

Plate reader capable of measuring fluorescence polarization

Procedure

-

Compound Preparation: a. Prepare a 10 mM stock solution of this compound and the control inhibitor (Tadalafil) in 100% DMSO. b. Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold serial dilution starting from 50 µM).

-

Assay Plate Setup: a. Add a small volume (e.g., 1 µL) of each diluted compound concentration to the wells of the 384-well plate. b. Include control wells:

- Negative Control (0% Inhibition): DMSO only.

- Positive Control (100% Inhibition): A high concentration of a known potent inhibitor like Tadalafil.

-

Enzyme Addition: a. Dilute the recombinant PDE5 enzyme to the desired working concentration in the pre-chilled assay buffer. The optimal concentration should be determined empirically. b. Add the diluted enzyme solution to all wells containing the test compounds and controls.

-

First Incubation: a. Gently mix the plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature. This allows the test inhibitor to bind to the enzyme.

-

Tracer Addition: a. Dilute the fluorescent PDE5 tracer to its working concentration in the assay buffer. b. Add the tracer solution to all wells.

-

Second Incubation: a. Incubate the plate for a sufficient time (e.g., 60-90 minutes) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition: a. Read the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths according to the tracer's specifications.

Data Analysis

-

Calculate Percent Inhibition: The raw fluorescence polarization (mP) values are used to calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = 100 * (1 - [(mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl)])

Where:

-

mP_sample is the mP from a well with the test compound.

-

mP_pos_ctrl is the average mP from the positive control wells.

-

mP_neg_ctrl is the average mP from the negative control wells.

-

-

Determine IC50 Value: a. Plot the calculated percent inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R). c. The IC50 value is determined from the curve as the concentration of the inhibitor that produces a 50% response.

This compound is an effective tool for investigating the PDE5 enzyme in a research setting. The provided protocol for a competitive binding assay offers a robust framework for determining its inhibitory potency and for screening novel PDE5 inhibitor candidates. Accurate and reproducible results depend on careful optimization of assay parameters, including enzyme and substrate concentrations, and incubation times.

References

- 1. This compound | 1609405-34-6 | Benchchem [benchchem.com]

- 2. Tadalafil-N-ethyl | 1609405-34-6 | JPC40534 | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

Application Note: High-Sensitivity LC-MS/MS Analytical Method for the Detection of N-Ethyl Tadalafil in Biological Matrices

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Ethyl tadalafil in biological matrices such as plasma and urine. This compound is a known analogue of tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor. The increasing emergence of unapproved analogues in various products necessitates reliable analytical methods for their detection and quantification for research, clinical, and forensic purposes. This method utilizes a simple and efficient sample preparation procedure, followed by rapid and selective chromatographic separation and highly sensitive detection using tandem mass spectrometry. The protocol is designed for researchers, scientists, and professionals in drug development and clinical diagnostics.

Introduction

This compound is a structural analogue of tadalafil, where the N-methyl group is replaced by an N-ethyl group. While tadalafil is an approved medication for erectile dysfunction and pulmonary arterial hypertension, the pharmacological and toxicological profiles of its analogues are often not well-characterized. Therefore, sensitive and selective analytical methods are crucial for monitoring their presence in biological systems. This LC-MS/MS method provides the necessary sensitivity and specificity for the accurate quantification of this compound.

Experimental

Materials and Reagents

-

This compound reference standard

-

Tadalafil-d3 (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (drug-free)

-

Human urine (drug-free)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is recommended for good peak shape and separation.

Chromatographic Conditions

A typical set of chromatographic conditions is provided in the table below. These may require optimization based on the specific instrumentation used.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific mass transitions for this compound and the internal standard (Tadalafil-d3) are critical for selectivity and sensitivity.

| Parameter | This compound | Tadalafil-d3 (IS) |

| Precursor Ion (m/z) | 404.2 | 393.2 |

| Product Ion (m/z) | 282.1 | 271.1 |

| Collision Energy (eV) | 25 | 27 |

| Ionization Mode | ESI+ | ESI+ |

Note: The molecular formula of this compound is C23H21N3O4, with a molecular weight of 403.44 g/mol . The precursor ion of m/z 404.2 corresponds to the protonated molecule [M+H]+. The proposed product ion of m/z 282.1 is based on the characteristic fragmentation of tadalafil analogues, involving the loss of the ethyl-piperazinedione moiety. These values should be confirmed and optimized during method development.

Protocols

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (Tadalafil-d3, 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Urine (Dilute-and-Shoot)

-

To 50 µL of urine sample in a microcentrifuge tube, add 20 µL of internal standard working solution (Tadalafil-d3, 100 ng/mL in methanol).

-

Add 430 µL of mobile phase A.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method Validation Parameters (Illustrative Data)

The following table summarizes the expected performance characteristics of the method. Actual results will vary depending on the laboratory, instrumentation, and matrix.

| Parameter | Expected Performance |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard. |

Workflow Diagram

Caption: Experimental workflow for this compound detection.

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive and selective quantification of this compound in biological matrices using LC-MS/MS. The described method is suitable for a wide range of applications, including pharmacokinetic studies, clinical research, and forensic toxicology. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The provided workflows and protocols can be readily adapted and implemented in laboratories equipped with standard LC-MS/MS instrumentation.

Safe handling and storage procedures for N-Ethyl tadalafil research chemical

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-Ethyl tadalafil is a research chemical and is not intended for human or veterinary use. All handling and storage procedures should be conducted by trained personnel in a controlled laboratory setting. These notes are for informational purposes and should be supplemented by a comprehensive, institution-specific risk assessment.

Introduction

This compound is a structural analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It is utilized in research to study the cGMP-specific signaling pathways and their roles in various physiological processes. Due to its pharmacological activity, appropriate safety measures are imperative during handling and storage to minimize the risk of accidental exposure and ensure the integrity of the compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₃H₂₁N₃O₄ |

| Molecular Weight | 403.43 g/mol |

| Appearance | White to off-white solid |

| Solubility | DMSO: ~1 mg/mL. Sonication may be required for complete dissolution.[1] |

| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[1] |

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound in both powder and solution form. This includes, but is not limited to:

-